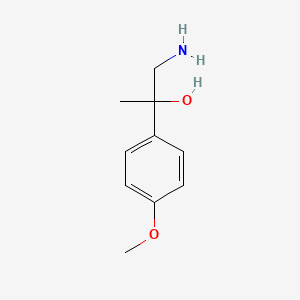

6,8-Dimethylquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

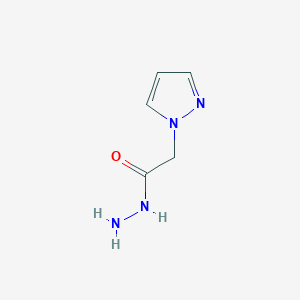

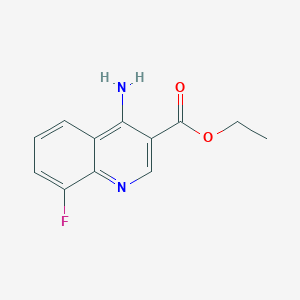

6,8-Dimethylquinolin-4-amine is a research chemical . It has a molecular formula of C11H12N2 .

Synthesis Analysis

Quinoline and its analogues can be synthesized using various protocols reported in the literature . Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular weight of 6,8-Dimethylquinolin-4-amine is 172.23 g/mol . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its hydrogenated derivatives can be synthesized from α,β-unsaturated aldehydes . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The quinoline nucleus, which includes compounds like 6,8-Dimethylquinolin-4-amine, is significant in cancer research due to its potential to induce cell apoptosis and inhibit tumor growth. These compounds can act through various mechanisms such as cell cycle arrest, apoptosis induction, angiogenesis inhibition, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Antimicrobial and Antifungal Applications

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antifungal effects. This makes them valuable in the development of new treatments for infectious diseases. The unique structure of quinoline-based compounds allows them to target and disrupt the growth of various bacterial and fungal pathogens .

Anti-Inflammatory Properties

The anti-inflammatory properties of quinoline compounds are well-documented. They can be used to develop medications that alleviate inflammation, which is a common symptom in many diseases, including arthritis and other autoimmune disorders .

Neuroprotective Effects

6,8-Dimethylquinolin-4-amine may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s. Compounds with a quinoline structure have been shown to inhibit acetylcholinesterase, which can help in managing symptoms related to cognitive decline .

Antidiabetic Activity

Quinoline derivatives have been explored for their potential in treating diabetes. Their ability to modulate various biological pathways can contribute to the regulation of blood glucose levels, offering a promising avenue for antidiabetic drug development .

Antioxidant Effects

The antioxidant activity of quinoline compounds is another area of interest. By neutralizing free radicals, these compounds can prevent oxidative stress, which is implicated in the aging process and the development of chronic diseases .

Zukünftige Richtungen

The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .

Eigenschaften

IUPAC Name |

6,8-dimethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEAEUSVMYYGPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589038 |

Source

|

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929339-38-8 |

Source

|

| Record name | 6,8-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929339-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)